![molecular formula C14H12Cl6N4Zn B2771796 Fast red TR salt hemi(zinc chloride) CAS No. 89453-69-0](/img/structure/B2771796.png)
Fast red TR salt hemi(zinc chloride)
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Overview
Description
Fast red TR salt hemi(zinc chloride) is a diazonium dye with a red color . It is used in histology to detect and measure lipids, especially useful for the detection of lipoproteins . It has also been used in the preparation of staining solutions to stain tartrate-resistant acid phosphatase (TRACP) .
Molecular Structure Analysis
The molecular formula of Fast red TR salt hemi(zinc chloride) is C7H6Cl2N2 · 0.5 ZnCl2 . Its molecular weight is 257.19 . The SMILES string representation is [Cl-]. [Cl-].Cl [Zn]Cl.Cc1cc (Cl)ccc1 [N+]#N.Cc2cc (Cl)ccc2 [N+]#N .Physical And Chemical Properties Analysis
Fast red TR salt hemi(zinc chloride) appears as an off-white powder . It has a dye content of 15% . It has a maximum absorption wavelength (λmax) of 284 nm and an extinction coefficient of ≥3000 at 281-287 nm in water at 0.006 g/L . It is soluble in water, forming a clear to slightly hazy colorless to light yellow solution at 25 mg/mL .Scientific Research Applications
Histochemical Differentiation in Osteoclasts
- Application : Differentiating phosphatases in osteoclasts using diazonium salts like Fast Red TR.
- Insight : Fast Red TR salt demonstrates a phosphatase with an optimum pH of about 7.3, different from an acid phosphatase demonstrated by other salts. This enzyme is inhibited by zinc ions (Jeffree, 1970).
Reverse Electrodialysis (RED)
- Application : Used in energy storage and heat-to-power conversion systems.
- Insight : Zinc sheets, including zinc chloride, can function as pseudo cation exchange membranes in RED systems, although stability issues have been observed (Veerman & Kunteng, 2018).
Corrosion Studies
- Application : Understanding the corrosion mechanism of zinc by sodium chloride particle deposition.
- Insight : Sodium chloride particles show a distinct mechanism of attack on zinc, with specific dissolution and reaction patterns (Neufeld, Cole, Bond, & Furman, 2002).
Pharmaceutical Analysis
- Application : Colorimetric determination of pharmaceuticals.
- Insight : Fast Red AL salt, a derivative of zinc chloride, can be used in colorimetric methods for estimating certain pharmaceutical compounds (Mahfouz & Emara, 1993).
Food Industry
- Application : Studying the formation of zinc protoporphyrin IX in meat products.
- Insight : The formation of this compound in meat, not influenced by impurities in sea salt, contributes to the red color of certain cured meats (Wakamatsu et al., 2009).
Nanomaterials and Photoluminescence
- Application : Developing red-emitting nanostructured materials.
- Insight : Zinc-based salts like chloride are used in the synthesis of these materials for potential applications in indoor lighting (Singh, King, & Nayak, 2021).
Enzymatic Saccharification
- Application : Enhancing enzymatic saccharification of cellulose using acidified zinc chloride.
- Insight : Zinc chloride assists in recovering hemicellulose, optimizing reaction conditions for maximal recovery (Kim, Oh, Ryu, Lee, & Kim, 2014).
Electrodeposition and Electrochemistry
- Application : Electrodeposition of zinc in ionic liquids.
- Insight : Zinc chloride shows distinct electrochemical behaviors compared to other zinc salts, influencing the morphology of zinc deposits (Wang, Yeh, Tang, Kao, & Chen, 2017).
Biosensing Applications
- Application : Developing zinc ion sensors.
- Insight : Modified materials with zinc components show high sensitivity and compatibility in detecting zinc ions in biological environments (Syu et al., 2013).
Water Treatment and Environmental Applications
- Application : Dye adsorption and degradation using zinc-based nanomaterials.
- Insight : Zinc oxide nanofibers synthesized using zinc chloride are effective in photodegradation of various dyes, indicating potential for wastewater purification (Chen et al., 2015).
Mechanism of Action
Target of Action
The primary target of Fast Red TR Salt Hemi(Zinc Chloride) is alkaline phosphatase (AP) . AP is a common antibody conjugate widely used in immunohistochemical applications .
Mode of Action
Fast Red TR Salt Hemi(Zinc Chloride) serves as a chromogenic substrate for alkaline phosphatase . When the compound interacts with its target, it produces a red color . This color change is used to detect and measure certain biological substances, such as lipids .
Biochemical Pathways
Fast Red TR Salt Hemi(Zinc Chloride) is involved in the staining of tartrate-resistant acid phosphatase (TRACP) . TRACP is an enzyme that, when stained, can be used to identify osteoclasts in bone tissue .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The interaction of Fast Red TR Salt Hemi(Zinc Chloride) with alkaline phosphatase results in a red color . This color change can be used to detect and measure certain biological substances, such as lipids . It is especially useful for the detection of lipoproteins .
Action Environment
The action of Fast Red TR Salt Hemi(Zinc Chloride) can be influenced by environmental factors. For instance, the compound should be stored at room temperature and protected from light . Additionally, the compound’s solubility in water suggests that its action, efficacy, and stability could be influenced by the hydration status of the environment.
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-methylbenzenediazonium;dichlorozinc;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6ClN2.4ClH.Zn/c2*1-5-4-6(8)2-3-7(5)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIVFDKBXXMYRL-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl6N4Zn |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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